molecular formula C5H5BF3N B2631343 Trifluoro(pyridine)boron CAS No. 407-76-1

Trifluoro(pyridine)boron

Cat. No. B2631343
CAS RN: 407-76-1
M. Wt: 146.91
InChI Key: SSHUVOOGZYSGLK-UHFFFAOYSA-N
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Description

Trifluoro(pyridine)boron is a chemical compound with the molecular formula C5H5BF3N . It has a molecular weight of 146.91 and is a solid at room temperature .


Synthesis Analysis

Trifluoro(pyridine)boron can be synthesized from 2-chloro-5-methylpyridine or similar compounds . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The IUPAC name for Trifluoro(pyridine)boron is trifluoro(pyridinium-1-yl)borate . The InChI code for this compound is 1S/C5H5BF3N/c7-6(8,9)10-4-2-1-3-5-10/h1-5H .


Chemical Reactions Analysis

Trifluoro(pyridine)boron can participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like Trifluoro(pyridine)boron) with a halide or pseudohalide under the influence of a palladium catalyst .


Physical And Chemical Properties Analysis

Trifluoro(pyridine)boron is a solid at room temperature . It has a boiling point of 39-41°C . The compound has a density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume that are not specified in the search results .

Scientific Research Applications

Organic Transformations

Organotrifluoroborates, which include Trifluoro(pyridine)boron, have emerged as choice reagents for a number of diverse transformations . They provide reactivity patterns that complement those of other available organoboron reagents . Their unique reactivity patterns have led to significant progress in the synthesis and utilization of organotrifluoroborate salts in organic transformations .

Cross-Coupling Reactions

In cross-coupling reactions, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . They represent stable reservoirs for their more reactive counterparts, and as a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .

Synthesis of Novel Building Blocks

New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .

Carbon-Carbon Bond Forming Processes

Organotrifluoroborates have emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include Trifluoro(pyridine)boron, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

These are just a few of the many applications of Trifluoro(pyridine)boron in scientific research. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make Trifluoro(pyridine)boron a versatile compound in various fields of research .

Safety And Hazards

Trifluoro(pyridine)boron is considered hazardous. It is a flammable liquid and vapor. It can cause severe skin burns and eye damage. It can also cause damage to organs through prolonged or repeated exposure . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing its dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection .

Future Directions

The unique physicochemical properties of the fluorine atom and the pyridine moiety in Trifluoro(pyridine)boron suggest that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

trifluoro(pyridin-1-ium-1-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BF3N/c7-6(8,9)10-4-2-1-3-5-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHUVOOGZYSGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([N+]1=CC=CC=C1)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoro(pyridine)boron

CAS RN

407-76-1
Record name Trifluoro(pyridine)boron
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